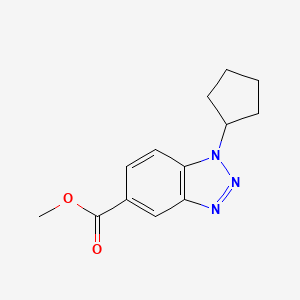

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate

CAS No.: 1400645-30-8

Cat. No.: VC3209406

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1400645-30-8 |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| IUPAC Name | methyl 1-cyclopentylbenzotriazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H15N3O2/c1-18-13(17)9-6-7-12-11(8-9)14-15-16(12)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

| Standard InChI Key | IHTGNEMBMFZRCA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCC3 |

Introduction

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . It belongs to the benzotriazole class, which is characterized by a fused benzene and triazole ring structure. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.

Synthesis Methods

The synthesis of Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate typically involves several steps:

-

Benzotriazole Formation: The starting material, o-phenylenediamine, is reacted with nitrous acid to form benzotriazole.

-

Cyclopentylation: The benzotriazole is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

-

Carboxylation: Finally, the cyclopentyl-substituted benzotriazole is treated with methyl chloroformate to introduce the carboxylate group, resulting in the formation of this compound.

Chemical Reactions

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions:

-

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

-

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups using nucleophiles like alkyl halides and bases like sodium hydride (NaH).

Scientific Research Applications

This compound has several scientific research applications:

-

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

-

Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.

-

Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Biological Activity

Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate exhibits diverse biological activities, primarily through interactions with specific biological targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and catalysis. Additionally, it can activate G protein-coupled receptors (GPCRs), which are involved in various physiological processes.

Similar Compounds

Similar compounds include:

-

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate: Lacks the cyclopentyl group.

-

Methyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate: Contains an ethyl group instead of cyclopentyl.

-

Methyl 1-phenyl-1,2,3-benzotriazole-5-carboxylate: Features a phenyl group in place of cyclopentyl.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume